Cas no 1217247-19-2 ((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). This compound is of interest in pharmacological and biochemical research due to its role in studying tamoxifen’s metabolic pathways and estrogen receptor interactions. The presence of both (E) and (Z) isomers allows for comparative studies on stereochemical effects in biological activity. Its dihydroxy structure enhances solubility and reactivity, making it useful for analytical applications such as LC-MS or HPLC method development. Researchers value this compound for its utility in investigating tamoxifen’s therapeutic mechanisms, side effects, and potential alternative applications in oncology and endocrinology.
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen structure
1217247-19-2 structure
商品名:(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen
CAS番号:1217247-19-2
MF:C25H27NO3
メガワット:389.48678
CID:1064298
PubChem ID:71316238

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen 化学的及び物理的性質

名前と識別子

    • 4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
    • (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen
    • (E/Z)-4'-Hydroxy Endoxifen;
    • (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
    • (E/Z)-4,4 inverted exclamation mark -Dihydroxy-N-desmethyl Tamoxifen
    • 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol
    • DTXSID50747670
    • 1217247-19-2
    • インチ: InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-
    • InChIKey: JYBJJTCUEOUMEV-IZHYLOQSSA-N
    • ほほえんだ: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

計算された属性

  • せいみつぶんしりょう: 389.19900
  • どういたいしつりょう: 389.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 496
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 61.7Ų

じっけんとくせい

  • ゆうかいてん: 110-112°C
  • PSA: 61.72000
  • LogP: 5.45600

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D452700-1mg
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen
1217247-19-2
1mg
$ 64.00 2023-09-07
TRC
D452700-10mg
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen
1217247-19-2
10mg
$ 339.00 2023-09-07
TRC
D452700-5mg
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen
1217247-19-2
5mg
$ 201.00 2023-09-07

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen 関連文献

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifenに関する追加情報

(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen and its Significance in Modern Pharmaceutical Research

CAS No. 1217247-19-2 refers to a specific isomer of the compound (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen, a derivative of the well-known selective estrogen receptor modulator (SERM), Tamoxifen. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. The presence of hydroxyl groups and the N-desmethyl moiety introduces distinct pharmacokinetic and pharmacodynamic characteristics, making it a subject of extensive research in oncology and endocrinology.

The molecular structure of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen (CAS No. 1217247-19-2) consists of a benzene ring fused with a pyrazole ring, a common scaffold in many SERMs. The hydroxyl substituents at the 4-position of both rings enhance its interaction with estrogen receptors, while the N-desmethyl group modulates its metabolic pathways. This structural configuration allows the compound to exhibit selective estrogen receptor modulating activity, which is crucial for its therapeutic efficacy.

In recent years, research on (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen has focused on its potential role in breast cancer treatment. Studies have demonstrated that this compound can competitively bind to estrogen receptors, blocking the binding of estrogen and thus inhibiting tumor growth in estrogen receptor-positive (ER+) breast cancer cells. Furthermore, its ability to act as an agonist in certain tissues while acting as an antagonist in others makes it a promising candidate for developing more tailored therapies.

One of the most compelling aspects of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is its metabolic stability. Unlike its parent compound, Tamoxifen, this derivative exhibits a longer half-life due to the presence of hydroxyl groups, which enhance its solubility and bioavailability. This improved pharmacokinetic profile could lead to more consistent therapeutic effects and reduced dosing frequency, thereby enhancing patient compliance.

Recent preclinical studies have also explored the anti-inflammatory properties of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen. The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual action as an anti-estrogenic agent and an anti-inflammatory agent makes it a versatile therapeutic option for conditions where both hormonal regulation and inflammation are involved.

The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen (CAS No. 1217247-19-2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and enzymatic desmethylation have been employed to optimize the production process. These methods not only improve efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards.

From a regulatory perspective, (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is subject to rigorous testing to ensure safety and efficacy before it can be approved for clinical use. Phase I clinical trials have begun to assess its tolerability and pharmacokinetic profile in human subjects. Early results are promising, showing that the compound is well-tolerated at various doses and exhibits minimal side effects compared to existing treatments.

The future directions for research on (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen include exploring its potential in combination therapies with other anticancer agents. By leveraging its dual mechanism of action—estrogen receptor modulation and anti-inflammatory effects—this compound could enhance the effectiveness of existing treatments and reduce resistance development. Additionally, investigating its role in other hormone-sensitive cancers such as prostate cancer is another area of active research.

In conclusion,(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen (CAS No. 1217247-19-2) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications in oncology and endocrinology. Its unique structural properties, combined with promising preclinical results, position it as a promising candidate for future drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential,(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is poised to make substantial contributions to modern medicine.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue